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Introduction

Aptamers, short single-stranded oligonucleotides, have emerged as a promising class of
therapeutic and diagnostic agents due to their high specificity and affinity for a wide range of
targets. However, their clinical translation has been hampered by their susceptibility to
nuclease degradation in biological fluids. Phosphorodithioate (PS2) modifications, where both
non-bridging oxygen atoms in the phosphate backbone are replaced with sulfur, offer a robust
solution to this limitation. This modification not only confers exceptional nuclease resistance but
has also been shown to significantly enhance the binding affinity of aptamers to their targets, in
some cases by up to 1000-fold.[1][2] This document provides detailed application notes and
experimental protocols for the synthesis and characterization of phosphorodithioate-modified
aptamers.

Advantages of Phosphorodithioate Modifications

Phosphorodithioate (PS2) modifications offer several key advantages for aptamer
development:

e Enhanced Nuclease Resistance: The substitution of both non-bridging oxygen atoms with
sulfur renders the phosphodiester linkage highly resistant to cleavage by nucleases,
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significantly increasing the in vivo half-life of the aptamer.[3][4]

 Increased Binding Affinity: PS2 modifications can lead to a dramatic increase in the binding
affinity of aptamers for their protein targets.[3][4] This is exemplified by a single PS2
substitution in an RNA aptamer targeting a-thrombin, which resulted in a 1000-fold
improvement in binding affinity.[5]

» Achiral Backbone: Unlike phosphorothioate modifications which introduce a chiral center at
the phosphorus atom, the phosphorodithioate linkage is achiral, simplifying synthesis and
characterization.[3][4][5][6]

o Compatibility with Standard Synthesis: The synthesis of PS2-modified oligonucleotides is
based on well-established solid-phase phosphoramidite chemistry, requiring only minor
modifications to standard protocols.[5][6]

Quantitative Data on PS2-Modified Aptamers

The introduction of phosphorodithioate modifications has a profound impact on the binding
affinity and nuclease resistance of aptamers. The following table summarizes key quantitative
data from published studies.
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Experimental Protocols

Protocol 1: Solid-Phase Synthesis of
Phosphorodithioate-Modified Oligonucleotides

This protocol outlines the key steps for the automated solid-phase synthesis of DNA aptamers
containing phosphorodithioate linkages using thiophosphoramidite chemistry.

Materials:
o DNA synthesizer
o Controlled pore glass (CPG) solid support functionalized with the initial nucleoside

» Nucleoside thiophosphoramidites (dA-ThioPA, dC-ThioPA, dG-ThioPA, dT-ThioPA)
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e Activator solution: 0.25 M 4,5-Dicyanoimidazole (DCI) or 0.25 M 5-Ethylthio-1H-tetrazole
(ETT) in anhydrous acetonitrile

 Sulfurizing reagent: 0.05 M 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-
thione (DDTT) in pyridine or acetonitrile/pyridine

o Capping reagents (Acetic anhydride and N-Methylimidazole)
o Deblocking reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM)

o Cleavage and deprotection solution: Concentrated ammonia:ethanol (3:1, v/v) containing 20
mM dithiothreitol (DTT)

e Anhydrous acetonitrile
e Anhydrous dichloromethane

Workflow for PS2-Modified Aptamer Synthesis
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Solid-Phase Synthesis Cycle
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Caption: Automated solid-phase synthesis workflow for PS2-modified aptamers.
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Procedure:
e Preparation:

o Dissolve nucleoside thiophosphoramidites in anhydrous acetonitrile to the desired
concentration (typically 0.1 M). Note that thiophosphoramidites may have lower solubility
in acetonitrile alone; a mixture with a small amount of anhydrous dichloromethane may be
necessary.[5]

o Prepare fresh activator and sulfurizing reagent solutions.
o Install the reagents on the DNA synthesizer.

o Automated Synthesis Cycle: The synthesis cycle is similar to a standard phosphodiester
synthesis, with the key difference being the sulfurization step replacing the oxidation step.

o Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid
support-bound nucleoside using 3% TCA in DCM.

o Coupling: The next nucleoside thiophosphoramidite is activated by DCI or ETT and
coupled to the free 5'-hydroxyl group.

o Sulfurization: The newly formed thiophosphite triester is sulfurized to the stable
phosphorodithioate linkage using DDTT. Beaucage reagent is not recommended as it
can lead to oxidation byproducts.[5][6]

o Capping: Any unreacted 5'-hydroxyl groups are capped with acetic anhydride and N-
methylimidazole to prevent the formation of deletion mutants.

o This cycle is repeated for each nucleotide to be added to the sequence.
o Cleavage and Deprotection:
o Upon completion of the synthesis, the solid support is transferred to a sealed vial.

o Add the cleavage and deprotection solution (concentrated ammonia:ethanol with DTT).
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o Incubate the vial at 55°C for 15-16 hours to cleave the oligonucleotide from the support
and remove the base and phosphate protecting groups.[5]

o Purification:

o The crude aptamer solution is dried and then purified using standard methods such as
High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis
(PAGE).

Protocol 2: Nuclease Resistance Assay

This protocol describes a method to assess the stability of PS2-modified aptamers in the
presence of nucleases.

Materials:

PS2-modified aptamer and unmodified control aptamer

» Nuclease (e.g., DNase |, snake venom phosphodiesterase, or human serum)
 Incubation buffer (e.g., Dulbecco's Phosphate-Buffered Saline - D-PBS)

e Quenching solution (e.g., EDTA or heat inactivation)

o PAGE gel and electrophoresis apparatus

o Gel imaging system

e HPLC system (optional)

Workflow for Nuclease Resistance Assay
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Caption: Experimental workflow for determining the nuclease resistance of aptamers.

Procedure:

+ Reaction Setup:
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o Prepare solutions of the PS2-modified aptamer and the unmodified control aptamer at the
same concentration in the incubation buffer.

o In separate tubes, mix the aptamer solutions with the nuclease or serum. A typical final
concentration might be 1 uM aptamer and 10% (v/v) human serum.

e Incubation:
o Incubate the reaction mixtures at 37°C.
e Time-Course Analysis:
o At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each reaction tube.

o Immediately stop the nuclease activity in the aliquot by adding a quenching solution (e.g.,
EDTA to chelate divalent cations required by many nucleases) or by heat inactivation (e.g.,
95°C for 5-10 minutes).

e Analysis:

o Analyze the samples by denaturing PAGE. The amount of intact aptamer at each time
point can be visualized by staining (e.g., SYBR Gold) and quantified using a gel imaging
system.

o Alternatively, the samples can be analyzed by HPLC to quantify the amount of full-length
aptamer remaining.

e Data Interpretation:

o Plot the percentage of intact aptamer versus time for both the modified and unmodified
aptamers.

o Calculate the half-life of each aptamer to quantitatively assess the improvement in
nuclease resistance.

Protocol 3: Binding Affinity Measurement using Surface
Plasmon Resonance (SPR)
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This protocol provides a general guideline for determining the binding kinetics and affinity (Kd)
of a PS2-modified aptamer to its target protein using SPR.

Materials:

e SPR instrument and sensor chips (e.g., streptavidin-coated chip for biotinylated aptamers)
o PS2-modified aptamer (ligand), preferably with a 5' or 3' biotin tag for immobilization

o Target protein (analyte)

e Running buffer (e.g., HBS-EP buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005%
v/v Surfactant P20, pH 7.4)

e Regeneration solution (e.g., 10 mM glycine-HCI, pH 2.0)

Relationship between SPR Signal and Binding

Surface Plasmon Resonance Principle

Aptamer (Ligand) Target Protein (Analyte) _ Association o Change in SPR Signal Change
——— —
Immobilized on Sensor Chip Flows over Surface Binding Event Refractive Index (Resonance Units)

Click to download full resolution via product page
Caption: Principle of Surface Plasmon Resonance for measuring biomolecular interactions.
Procedure:
» Immobilization of the Aptamer (Ligand):
o Equilibrate the sensor chip with running buffer.

o Inject the biotinylated PS2-modified aptamer over the streptavidin-coated sensor surface
to achieve the desired immobilization level (e.g., 100-200 Resonance Units, RU).
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» Binding Analysis (Analyte Injection):

o Prepare a series of dilutions of the target protein in the running buffer (e.g., ranging from
0.1 nM to 100 nM).

o Inject the different concentrations of the target protein over the sensor surface for a
defined association time, followed by a dissociation phase where only running buffer flows
over the surface.

o Include a zero-concentration (buffer only) injection as a control.
e Regeneration:

o After each binding cycle, inject the regeneration solution to remove the bound target
protein from the aptamer, preparing the surface for the next injection.

o Data Analysis:

o The SPR instrument software will generate sensorgrams showing the association and
dissociation phases for each protein concentration.

o Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to
determine the association rate constant (kon), the dissociation rate constant (koff), and the
equilibrium dissociation constant (Kd = koff / kon).

Conclusion

Phosphorodithioate modifications represent a powerful tool for enhancing the therapeutic
potential of aptamers. By significantly improving nuclease resistance and binding affinity, PS2
modifications can overcome key hurdles in the clinical development of aptamer-based drugs.
The protocols provided in this document offer a foundation for researchers to synthesize and
characterize PS2-modified aptamers, facilitating the development of next-generation aptamer
therapeutics with superior pharmacological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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